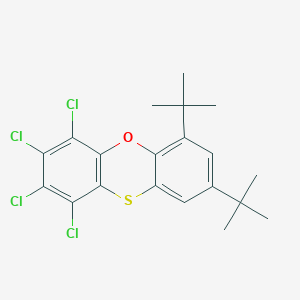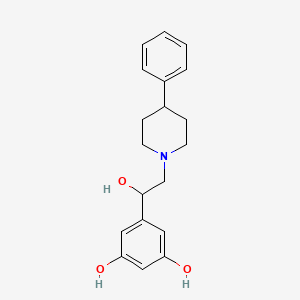
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenediol core with a hydroxyethyl group and a phenylpiperidinyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of the 4-phenyl-1-piperidinyl intermediate through a reaction between phenylmagnesium bromide and piperidine.
Attachment of the Hydroxyethyl Group: The next step involves the addition of a hydroxyethyl group to the piperidinyl intermediate using ethylene oxide under basic conditions.
Coupling with Benzenediol: Finally, the hydroxyethyl-piperidinyl intermediate is coupled with 1,3-benzenediol through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
科学的研究の応用
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or neurotransmission, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Phenylpiperidine: Shares the piperidine core but lacks the hydroxyethyl and benzenediol groups.
1,3-Benzenediol: Contains the benzenediol core but lacks the piperidinyl and hydroxyethyl substituents.
Uniqueness
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and piperidinyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
74068-43-2 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC名 |
5-[1-hydroxy-2-(4-phenylpiperidin-1-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H23NO3/c21-17-10-16(11-18(22)12-17)19(23)13-20-8-6-15(7-9-20)14-4-2-1-3-5-14/h1-5,10-12,15,19,21-23H,6-9,13H2 |
InChIキー |
YJBXEDXZRSSLCH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(C3=CC(=CC(=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
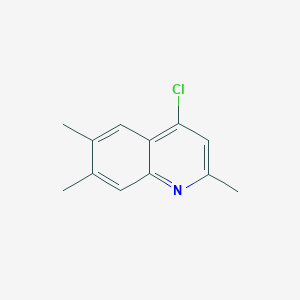
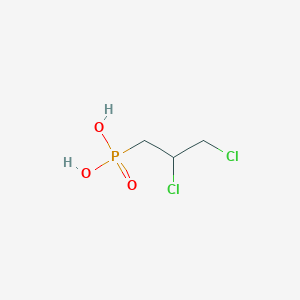
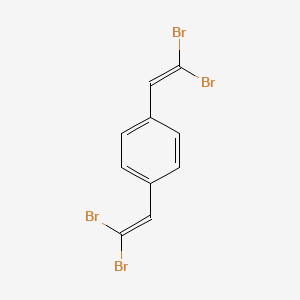
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
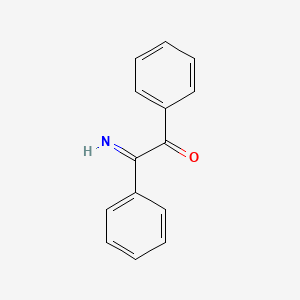
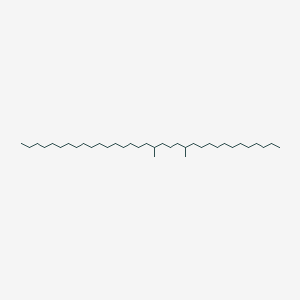
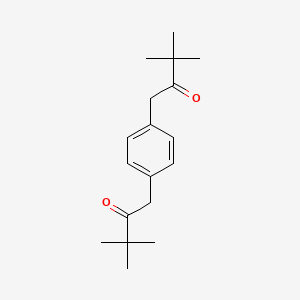
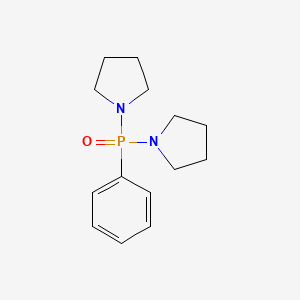
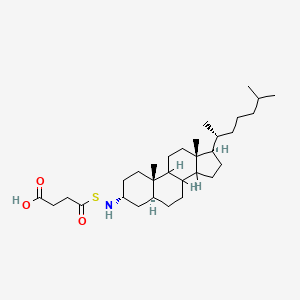
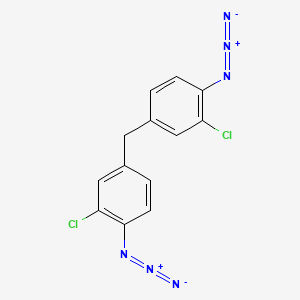
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
